molecular formula C8H19NO3Si B11896041 1-[3-(Trimethoxysilyl)propyl]aziridine CAS No. 130284-94-5

1-[3-(Trimethoxysilyl)propyl]aziridine

Cat. No.: B11896041
CAS No.: 130284-94-5
M. Wt: 205.33 g/mol
InChI Key: IRXHGUPUDQSJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Trimethoxysilyl)propyl]aziridine is an organosilicon compound with the molecular formula C8H19NO3Si. It is a versatile chemical used in various applications due to its unique structure, which combines the properties of aziridines and silanes. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in fields such as materials science, chemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3-(Trimethoxysilyl)propyl]aziridine can be synthesized through the reaction of aziridine with 3-(trimethoxysilyl)propyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions for several hours .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography helps in obtaining the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trimethoxysilyl)propyl]aziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Toluene, dichloromethane

    Catalysts: Lewis acids, bases like sodium hydroxide or potassium carbonate

Major Products Formed

  • Functionalized silanes
  • Silanols and siloxanes
  • Various substituted aziridines

Mechanism of Action

The mechanism of action of 1-[3-(Trimethoxysilyl)propyl]aziridine involves the nucleophilic ring opening of the aziridine ring, which allows it to react with various nucleophiles. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming strong siloxane bonds that contribute to its adhesive properties. The compound’s ability to form covalent bonds with both organic and inorganic substrates makes it a valuable coupling agent .

Comparison with Similar Compounds

1-[3-(Trimethoxysilyl)propyl]aziridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its aziridine ring, which provides distinct reactivity compared to other silane coupling agents. This makes it particularly useful in applications requiring specific functionalization and strong adhesion properties .

Properties

CAS No.

130284-94-5

Molecular Formula

C8H19NO3Si

Molecular Weight

205.33 g/mol

IUPAC Name

3-(aziridin-1-yl)propyl-trimethoxysilane

InChI

InChI=1S/C8H19NO3Si/c1-10-13(11-2,12-3)8-4-5-9-6-7-9/h4-8H2,1-3H3

InChI Key

IRXHGUPUDQSJCJ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN1CC1)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.